molecular formula C25H32N2O3 B11330416 5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11330416
M. Wt: 408.5 g/mol
InChI Key: IHWDNVFTLTWDJR-UHFFFAOYSA-N
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Description

5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Substitution Reactions: Introduction of the ethyl and methyl groups at specific positions on the benzofuran ring can be achieved through Friedel-Crafts alkylation.

    Amide Formation: The carboxylic acid group on the benzofuran is converted to an amide by reacting with the appropriate amine, in this case, 2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine rings.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Due to its structural complexity, the compound can be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Biochemical Research: It can be used to study interactions with biological macromolecules.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H32N2O3/c1-5-19-7-9-22-20(14-19)18(4)24(30-22)25(28)26-15-21(23-8-6-17(3)29-23)27-12-10-16(2)11-13-27/h6-9,14,16,21H,5,10-13,15H2,1-4H3,(H,26,28)

InChI Key

IHWDNVFTLTWDJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=C(O3)C)N4CCC(CC4)C

Origin of Product

United States

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